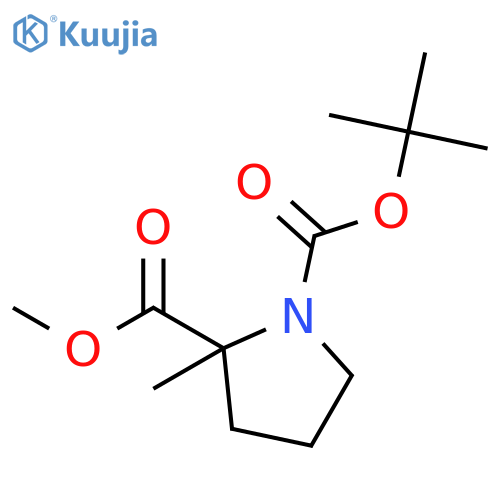Cas no 317355-80-9 (1-tert-Butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate)

317355-80-9 structure
商品名:1-tert-Butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
CAS番号:317355-80-9
MF:C12H21NO4
メガワット:243.29944396019
MDL:MFCD18642785
CID:1072641
PubChem ID:23512223
1-tert-Butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- 1-tert-Butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
- SY344413
- DTXSID40634666
- L-N-Boc-2-methylproline Methyl Ester
- 1-tert-butyl2-methyl2-methylpyrrolidine-1,2-dicarboxylate
- F12844
- 1-Boc-2-methyl-DL-proline methyl ester
- ALBB-016721
- KXFNLDIOHLDSJA-UHFFFAOYSA-N
- 1-O-tert-butyl 2-O-methyl 2-methylpyrrolidine-1,2-dicarboxylate
- CS-M0707
- AS-47248
- MFCD18642785
- 1,2-pyrrolidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) 2-methyl ester
- AKOS015959868
- AB91468
- MFCD20487695
- SY250078
- 317355-80-9
- DA-08063
- SCHEMBL3000664
- DB-354602
-
- MDL: MFCD18642785
- インチ: InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-6-7-12(13,4)9(14)16-5/h6-8H2,1-5H3
- InChIKey: KXFNLDIOHLDSJA-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)N1CCCC1(C)C(=O)OC
計算された属性
- せいみつぶんしりょう: 243.14705815g/mol
- どういたいしつりょう: 243.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 55.8Ų
1-tert-Butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 危険レベル:IRRITANT
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-tert-Butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057087-1g |
1-tert-Butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate |
317355-80-9 | 95% | 1g |
¥5958.00 | 2024-08-02 | |
| ChemScence | CS-M0707-1g |
1-tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate |
317355-80-9 | 1g |
$162.0 | 2022-04-27 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA453-25G |
1-tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate |
317355-80-9 | 95% | 25g |
¥ 25,080.00 | 2023-04-13 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T54290-5g |
1-tert-Butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate |
317355-80-9 | 98% | 5g |
¥9232.0 | 2023-09-06 | |
| eNovation Chemicals LLC | D764893-100mg |
1-tert-Butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate |
317355-80-9 | 98% | 100mg |
$205 | 2024-06-06 | |
| abcr | AB409933-1 g |
1-tert-Butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate |
317355-80-9 | 1 g |
€322.50 | 2023-07-19 | ||
| TRC | B432090-10mg |
1-tert-Butyl 2-Methyl 2-Methylpyrrolidine-1,2-dicarboxylate |
317355-80-9 | 10mg |
$ 65.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | D919544-5g |
1-Boc-2-methyl-DL-proline Methyl Ester |
317355-80-9 | 95% | 5g |
$870 | 2024-07-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA453-250MG |
1-tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate |
317355-80-9 | 95% | 250MG |
¥ 1,254.00 | 2023-04-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 065779-500mg |
1-tert-Butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate |
317355-80-9 | 500mg |
3445CNY | 2021-05-07 |
1-tert-Butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate 関連文献
-
1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
317355-80-9 (1-tert-Butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate) 関連製品
- 125347-83-3(Boc-DL-proline Ethyl Ester)
- 746658-74-2(1-tert-butoxycarbonyl-2-methyl-piperidine-2-carboxylic acid)
- 59936-29-7(1-tert-butyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate)
- 167423-93-0(1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate)
- 402960-06-9((1S,3aR,6aS)-Hexahydro-cyclopentacpyrrole-1,2(1H)-dicarboxylic Acid Bis(tert-butyl) Ester)
- 73323-65-6(1-tert-butyl 2-methyl (2R)-pyrrolidine-1,2-dicarboxylate)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:317355-80-9)1-tert-Butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):170.0/341.0/682.0